3-Iodopropanenitrile

Description

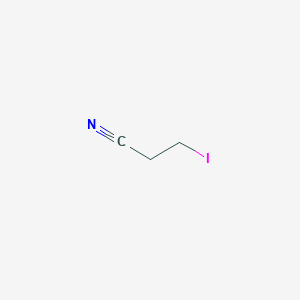

3-Iodopropanenitrile (CAS No. 2517-76-2), also known as 3-iodopropionitrile, is an organoiodine compound with the molecular formula C₃H₄IN and a molecular weight of 180.976 g/mol . It is characterized by a nitrile group (-CN) and an iodine atom attached to adjacent carbon atoms, forming the structure IC₂H₄CN. This compound is synthesized via iodination reactions, such as the reaction of cyclopropane derivatives with N-iodosuccinimide (NIS) in acetonitrile, yielding a pale-yellow oil with a purity of 42% under optimized conditions .

Key identifiers include:

- EC Number: 840-723-6

- Nikkaji Number: J1.122.342G

- Synonyms: 1-Cyano-2-iodoethane, A-Cyanoethyl iodide, 3-iodopropionitrile .

Its iodine substituent makes it a versatile electrophile in organic synthesis, particularly in ring-opening and difunctionalization reactions .

Properties

IUPAC Name |

3-iodopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN/c4-2-1-3-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZBPKCINJVSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2517-76-2 | |

| Record name | 3-iodopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodopropanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to produce nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of propanenitrile with iodine in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent in 3-iodopropanenitrile is highly susceptible to nucleophilic displacement due to its electrophilic nature.

-

Reaction with Amines :

Primary/secondary amines may replace the iodine atom via an Sₙ2 mechanism, yielding cyanoalkylamine derivatives. For example:Similar reactivity is observed in iodinated alkanes interacting with nucleophiles .

-

Hydrolysis :

In aqueous alkaline conditions, hydrolysis could yield 3-hydroxypropanenitrile:

Elimination Reactions

Under basic conditions, β-elimination may occur, producing acrylonitrile derivatives:

This mirrors elimination trends in β-iodo carbonyl compounds .

Cross-Coupling Reactions

The iodine atom enables participation in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling with arylboronic acids could yield aryl-substituted propanenitriles:

Cycloaddition Reactions

Nitrile groups participate in [3+2] cycloadditions with azides or alkynes. For example:

This parallels nitrile reactivity in Huisgen cycloadditions .

Reductive Transformations

-

Iodine Removal :

Catalytic hydrogenation could reduce the C–I bond, yielding propanenitrile:

Limitations and Research Gaps

No direct experimental studies on this compound were identified in the provided sources. The above analysis extrapolates from:

Further experimental validation is required to confirm these pathways.

This synthesis highlights the compound’s potential versatility in organic synthesis, particularly in constructing nitrile-containing scaffolds for pharmaceuticals or materials science.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Iodopropanenitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity enables the formation of diverse products through nucleophilic substitution and addition reactions. For instance, it can be transformed into other nitriles or used to introduce functional groups into larger molecular frameworks.

Synthesis of Heterocycles:

It plays a critical role in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to undergo cyclization reactions makes it valuable for creating complex ring structures that are prevalent in bioactive molecules.

Biological Applications

Biochemical Pathways:

In biological research, this compound is employed to study biochemical pathways involving nitriles. Its interactions with enzymes can provide insights into metabolic processes and the regulation of biochemical reactions.

Antimicrobial Studies:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, studies involving its derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Medicinal Chemistry

Pharmaceutical Development:

this compound is explored for its potential use in synthesizing pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific diseases. Compounds derived from this compound have been investigated for their activity against cancer cells and other diseases.

Case Studies in Anticancer Research:

- Study on Antitumor Efficacy: In xenograft models of breast cancer, compounds synthesized from this compound demonstrated significant tumor growth inhibition compared to controls. This highlights its potential as a lead compound for anticancer therapies .

- Anti-inflammatory Effects: Research has shown that certain derivatives can reduce inflammatory markers in vivo, suggesting applications in treating inflammatory diseases.

Industrial Applications

Agrochemicals Production:

The compound is also utilized in producing agrochemicals. Its reactivity and ability to form diverse chemical structures make it suitable for developing pesticides and herbicides that are effective yet environmentally friendly.

Mechanism of Action

The mechanism of action of 3-iodopropanenitrile involves its reactivity due to the presence of the iodine atom and the nitrile group. The iodine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can undergo reduction and hydrolysis. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of various intermediates and products .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 3-iodopropanenitrile are influenced by its nitrile and iodo functional groups. Below is a comparison with three related nitrile-containing compounds:

Biological Activity

3-Iodopropanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₃H₄I₁N

- Molecular Weight : 145.98 g/mol

- Functional Groups : Iodine atom and a nitrile group

The presence of the iodine atom contributes to its reactivity and biological activity, while the nitrile group is known for its ability to participate in various chemical reactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Antimicrobial Activity : Studies have shown that compounds containing nitrile groups can exhibit antimicrobial properties. For instance, derivatives of this compound have demonstrated efficacy against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

- Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell survival and proliferation .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects. For example, it has been shown to inhibit glutamine-dependent amidotransferases, which are crucial for various metabolic processes .

Antimicrobial Studies

A series of studies have investigated the antimicrobial properties of this compound derivatives. For example, a recent study reported that compounds derived from this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various bacterial strains, highlighting the compound's potential as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound Derivative A | E. coli | 15 |

| This compound Derivative B | S. aureus | 10 |

| This compound Derivative C | P. aeruginosa | 20 |

Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined through MTT assays, revealing concentration-dependent effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.